

Spectroscopic Properties of 1,8-Diazafluoren-9-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Diazafluoren-9-one

Cat. No.: B1298732

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Introduction

1,8-Diazafluoren-9-one (DFO) is a heterocyclic aromatic ketone of significant interest, primarily recognized for its application in forensic science as a highly sensitive reagent for the detection of latent fingerprints on porous surfaces. Its utility stems from its reaction with amino acids present in fingerprint residues to form intensely fluorescent products. Understanding the spectroscopic properties of DFO is crucial for optimizing its existing applications and exploring its potential in other fields, such as medicinal chemistry and materials science, where its unique photophysical characteristics may be leveraged. This technical guide provides a comprehensive overview of the spectroscopic properties of **1,8-Diazafluoren-9-one**, complete with experimental protocols and a visual representation of the analytical workflow.

Core Spectroscopic Data

The spectroscopic characterization of **1,8-Diazafluoren-9-one** provides a fundamental understanding of its electronic structure and molecular vibrations. The key data are summarized in the tables below.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₆ N ₂ O	[1]
Molar Mass	182.18 g/mol	[1]
Appearance	Yellow powder	[1]
Melting Point	229–233 °C	[2]

UV-Visible Absorption and Fluorescence Data

1,8-Diazafluoren-9-one exhibits characteristic absorption in the UV-visible region and strong fluorescence, which is central to its primary application. The photophysical properties are highly dependent on the solvent environment and the aggregation state of the molecules.[3][4]

Parameter	Wavelength (nm)	Solvent/Conditions	Reference
Absorption Maximum (λ _{max})	~470	Ethanol	[5]
Excitation Maximum (λ _{ex})	~470	Ethanol	[5]
Emission Maximum (λ _{em})	~570	Ethanol	[2][5]
Emission Maximum (λ _{em})	~585	Reaction product with glycine	[6]

Note: The fluorescence of DFO is significantly enhanced upon forming aggregates in polar solvents like ethanol.[3][4] The reaction of DFO with amino acids, such as glycine, leads to a product with a distinct emission maximum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR spectral data for **1,8-Diazafluoren-9-one** are not readily available in the cited literature. However, based on its chemical structure, the following characteristic signals can be anticipated.

Expected ^1H NMR (Proton) Signals: The spectrum would be expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the six protons on the two pyridine rings. The symmetry of the molecule would influence the number and multiplicity of the signals.

Expected ^{13}C NMR (Carbon) Signals: The spectrum would display signals for the eleven carbon atoms. The carbonyl carbon ($\text{C}=\text{O}$) would appear significantly downfield (typically >180 ppm). The remaining ten carbons of the aromatic rings would resonate in the aromatic region (typically 120-160 ppm).

Infrared (IR) Spectroscopy Data

A detailed, peak-assigned IR spectrum for **1,8-Diazafluoren-9-one** is not available in the searched literature. However, the characteristic absorption bands can be predicted based on its functional groups.

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
C=O (Ketone)	1700 - 1725	Strong
C=N (in aromatic ring)	1640 - 1540	Medium to Strong
C=C (in aromatic ring)	1600 - 1450	Medium to Strong
C-H (aromatic)	3000 - 3100	Medium to Weak

Mass Spectrometry Data

While a specific mass spectrum for **1,8-Diazafluoren-9-one** is not provided in the search results, the molecular ion peak and potential fragmentation patterns can be predicted.

Parameter	Expected Value/Observation
Molecular Ion Peak (M^+)	$m/z = 182.18$
Fragmentation	Loss of CO ($m/z = 154$), fragmentation of the pyridine rings.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of **1,8-Diazafluoren-9-one**.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of **1,8-Diazafluoren-9-one**.

Materials:

- **1,8-Diazafluoren-9-one**
- Spectroscopic grade ethanol
- Quartz cuvettes (1 cm path length)
- UV-Visible Spectrophotometer
- Fluorometer

Procedure:

- Sample Preparation: Prepare a stock solution of **1,8-Diazafluoren-9-one** in ethanol. From the stock solution, prepare a series of dilutions to the desired concentrations for analysis.
- UV-Visible Spectroscopy:
 - Record a baseline spectrum using a quartz cuvette filled with ethanol.
 - Record the absorption spectrum of the DFO solution from 200 to 800 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).
- Fluorescence Spectroscopy:
 - Set the excitation wavelength of the fluorometer to the determined λ_{max} from the UV-Vis spectrum (approximately 470 nm).

- Record the emission spectrum over a suitable wavelength range (e.g., 480-700 nm).
- Identify the wavelength of maximum emission (λ_{em}).
- To obtain an excitation spectrum, set the emission monochromator to the determined λ_{em} and scan a range of excitation wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **1,8-Diazafluoren-9-one**
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- NMR tubes
- NMR Spectrometer

Procedure:

- Sample Preparation: Dissolve an appropriate amount of **1,8-Diazafluoren-9-one** in a suitable deuterated solvent. DFO is soluble in acetic acid, which suggests that polar aprotic deuterated solvents like DMSO- d_6 would be a good choice.[\[2\]](#)
- ^1H NMR Spectroscopy:
 - Acquire the ^1H NMR spectrum.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.
- ^{13}C NMR Spectroscopy:
 - Acquire the proton-decoupled ^{13}C NMR spectrum.

- Analyze the chemical shifts to assign the signals to the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1,8-Diazafluoren-9-one**.

Materials:

- **1,8-Diazafluoren-9-one**
- Spectroscopic grade Potassium Bromide (KBr)
- Agate mortar and pestle
- Pellet press
- FTIR Spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of **1,8-Diazafluoren-9-one** with dry KBr powder in an agate mortar and pestle.[\[7\]](#)[\[8\]](#)
 - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
[\[7\]](#)[\[8\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm^{-1} .
 - Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **1,8-Diazafluoren-9-one**.

Materials:

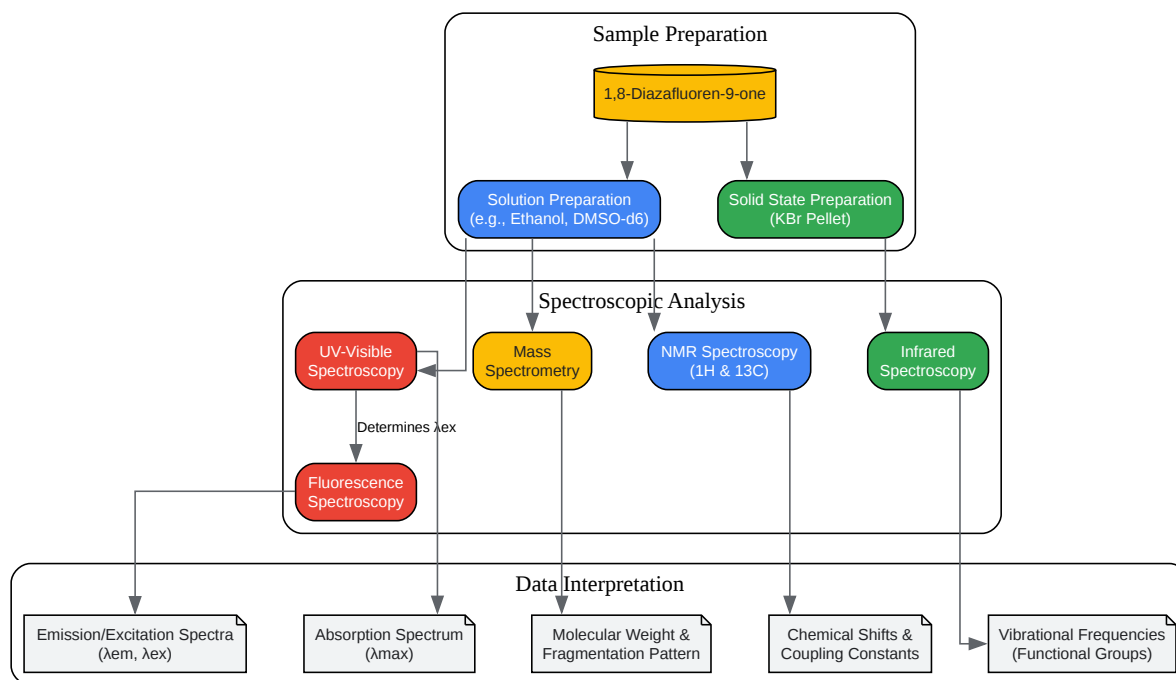
- **1,8-Diazafluoren-9-one**
- Suitable solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

- Sample Preparation: Prepare a dilute solution of **1,8-Diazafluoren-9-one** in a suitable solvent.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.
 - Acquire the mass spectrum over an appropriate m/z range.
 - Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to gain structural information.

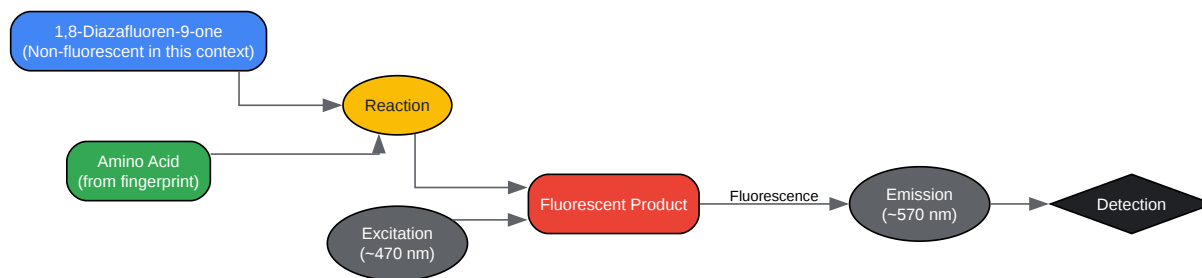
Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the spectroscopic characterization of **1,8-Diazafluoren-9-one** and a conceptual representation of its application in fluorescence-based detection.



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Caption: Experimental workflow for spectroscopic characterization.



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